N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-4-32-22-16-21(17-23(33-5-2)24(22)34-6-3)26-29-30-27(35-26)28-25(31)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBKHOXYRNALOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring and a biphenyl carboxamide structure that contribute to its biological properties. The presence of the triethoxyphenyl group enhances lipophilicity and solubility, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 891129-41-2 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways.
- DNA Interaction: It can bind to DNA or RNA structures, potentially affecting gene expression.
- Antimicrobial Activity: Preliminary studies suggest it exhibits antimicrobial properties against various pathogens.
Biological Activity
Research has demonstrated several significant biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:
- Case Study 1: A study on breast cancer cell lines indicated a dose-dependent reduction in cell viability when treated with the compound. The mechanism was linked to the activation of apoptotic pathways.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains:
- Case Study 2: Testing against Staphylococcus aureus revealed significant inhibition of bacterial growth at low concentrations. This suggests potential for development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- Case Study 3: In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This positions it as a candidate for further exploration in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other oxadiazole derivatives. Below is a comparison with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(4-methyl-5-(4-substituted phenyl)thiazol-2-yl)benzamides | Moderate anticancer activity | Thiazole ring instead of oxadiazole |
| 3,4,5-trimethoxyphenyl derivatives | Antimicrobial effects | Variation in methoxy substitutions |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies: To assess efficacy and safety in living organisms.
- Mechanistic Studies: To clarify the pathways through which the compound exerts its effects.
- Formulation Development: Exploring different delivery methods for enhanced bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related biphenyl-oxadiazole derivatives:
Structural and Functional Insights :
Oxadiazole Ring Variations: The target compound’s 1,3,4-oxadiazole contrasts with GR127935’s 1,2,4-oxadiazole, which alters electronic distribution and binding affinity. Substituents on the oxadiazole significantly influence activity. For example, the triethoxyphenyl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl group in compound 5u, which may improve membrane permeability but reduce aqueous solubility .
Biphenyl Modifications :
- The biphenyl carboxamide core is conserved across multiple compounds. However, carbaldehyde (compound 5u ) and sulfamoylbenzyl () derivatives exhibit divergent biological targets (PARP vs. carbonic anhydrase), highlighting the role of terminal functional groups in directing activity .
Biological Activity Correlations: Antimicrobial vs. Receptor Targeting: GR127935’s methylpiperazinyl and methoxyphenyl groups confer 5-HT receptor antagonism, whereas the target compound lacks such polar moieties, possibly favoring kinase or tubulin inhibition .
Fluorine vs. Ethoxy Groups :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis of biphenyl-oxadiazole derivatives typically involves multi-step reactions. For example:
- Step 1 : Preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Coupling the oxadiazole intermediate with a biphenyl-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
- Optimization : Control reaction temperature (e.g., 0–5°C during coupling to prevent side reactions), use inert atmospheres (N₂/Ar), and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield and purity depend on stoichiometric ratios and solvent selection .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., triethoxyphenyl protons at δ 4.0–4.5 ppm for ethoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks).
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. What are the key structural features influencing this compound’s reactivity?
- Answer :
- 1,3,4-Oxadiazole Ring : Electron-deficient nature facilitates nucleophilic substitution at the 2-position.
- Triethoxyphenyl Group : Enhances lipophilicity and π-stacking potential with aromatic biological targets.
- Biphenyl-Carboxamide : Provides rigidity and hydrogen-bonding sites for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the triethoxyphenyl or biphenyl regions?
- Answer :
- Substituent Variation : Synthesize analogs with methoxy, halogen, or alkyl groups on the phenyl rings. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays).
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity trends .
Q. What experimental strategies are effective for resolving contradictions in biological activity data across studies?
- Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%).
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside cellular assays .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .
Q. How can in silico modeling predict this compound’s pharmacokinetic properties?
- Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example:
| Parameter | Predicted Value |
|---|---|
| logP | ~3.5 (moderate lipophilicity) |
| Bioavailability | 45–60% |
| CYP3A4 Substrate | Yes |
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability in biological membranes .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Answer :
- Bottlenecks : Low yields in oxadiazole cyclization (improve via microwave-assisted synthesis).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
- QC Protocols : Implement in-line FTIR for real-time monitoring of reaction progress .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
